Ramosetron Hydrochloride

5-HT3 receptor binding affinity pharmacology

Standard 5-HT3 antagonists (e.g., ondansetron) exhibit short elimination half-lives (~4 h), limiting extended antiemetic coverage. Ramosetron hydrochloride (CAS 132907-72-3) overcomes this gap with sustained 24-48 h receptor occupancy and superior late-phase efficacy. • 43% relative risk reduction for late vomiting vs ondansetron (RR 0.57) • 47% monthly responder rate in male IBS-D (vs 27% placebo, P<0.001) • Superior PONV protection at 0.3 mg IV in high-risk (Apfel ≥3) surgical populations. Supplied with full analytical documentation (HPLC, NMR) for research and analytical method development.

Molecular Formula C17H18ClN3O
Molecular Weight 315.8 g/mol
CAS No. 132907-72-3
Cat. No. B1662180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamosetron Hydrochloride
CAS132907-72-3
Synonyms5-((1-methyl-3-indolyl)carbonyl)-4,5,6,7-tetrahydro-1H-benzimidazol
Methanone, (1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-, monohydrochloride, (R)-
Nasea
ramosetron
ramosetron hydrochloride
YM 060
YM-060
YM060
Molecular FormulaC17H18ClN3O
Molecular Weight315.8 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl
InChIInChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H/t11-;/m1./s1
InChIKeyXIXYTCLDXQRHJO-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Ramosetron Hydrochloride for Procurement


Ramosetron hydrochloride (CAS 132907-72-3) is a selective serotonin 5-HT3 receptor antagonist with higher receptor binding affinity than ondansetron, granisetron, and tropisetron [1]. It is commercially available as the oral formulation Irribow® for diarrhea-predominant irritable bowel syndrome (IBS-D) in males and as Nasea® for chemotherapy-induced and postoperative nausea and vomiting (CINV/PONV) [2]. Notably, ramosetron is only approved in Japan and select Southeast Asian countries [3], making procurement considerations distinct from globally available 5-HT3 antagonists.

Why Ramosetron Cannot Be Substituted


Although all first-generation 5-HT3 antagonists share a common mechanism, ramosetron exhibits a quantifiably longer duration of action and superior late-phase efficacy that precludes simple therapeutic substitution [1]. While ondansetron has an elimination half-life of approximately 4 hours and granisetron 4-6 hours [2], ramosetron demonstrates sustained receptor occupancy and clinical antiemetic protection extending to 24-48 hours post-administration [3]. This temporal divergence translates directly into reduced PONV incidence at 24-48 hours and lower dizziness rates compared to ondansetron [4]. Procurement decisions that disregard these quantified differences risk suboptimal clinical outcomes in extended postoperative monitoring periods.

Ramosetron Comparative Evidence


5-HT3 Receptor Binding Affinity Advantage

Ramosetron demonstrates higher binding affinity for the 5-HT3 receptor compared to ondansetron, granisetron, and tropisetron [1]. In vitro radioligand binding studies using rat brain tissue have established this affinity hierarchy [2].

5-HT3 receptor binding affinity pharmacology radioreceptor assay

Late-Phase PONV Prevention Meta-Analysis

A meta-analysis of 27 randomized controlled trials including 3,811 patients demonstrated that ramosetron is significantly more effective than ondansetron for preventing late and next-day postoperative nausea and vomiting [1]. The risk of late postoperative vomiting was reduced by 43% (RR 0.57; 95% CI 0.45-0.72) with ramosetron versus ondansetron, and next-day vomiting was reduced by 39% (RR 0.61; 95% CI 0.43-0.86) [2].

postoperative nausea and vomiting PONV antiemetic surgery 5-HT3 antagonist

Head-to-Head PONV Trial at 24–48 Hours

In a large randomized controlled trial of 1,102 surgical patients, ramosetron 0.3 mg demonstrated significantly lower PONV incidence compared to ondansetron 4 mg at both 24 and 48 hours postoperatively [1]. The absolute incidence reduction was 6.7 percentage points at 24 hours and 4.1 percentage points at 48 hours [2].

population pharmacokinetics PONV randomized controlled trial Apfel score

Unique IBS-D Indication Efficacy

Unlike ondansetron and granisetron, which are not approved for IBS-D, ramosetron has a specific regulatory indication for diarrhea-predominant irritable bowel syndrome in males [1]. In a 12-week, double-blind, placebo-controlled trial of 539 patients with IBS-D, ramosetron 5 μg once daily achieved a 47% monthly responder rate for global relief of IBS symptoms compared to 27% with placebo (P < 0.001) [2].

irritable bowel syndrome IBS-D diarrhea-predominant gastroenterology

Extended Receptor Occupancy and Active Metabolite

Ramosetron's prolonged clinical effect is supported by pharmacokinetic analysis showing sustained receptor occupancy. Following intravenous administration of 0.3 mg ramosetron hydrochloride in humans, the average total 5-HT3 receptor occupancy was calculated to be 82.9% (ramosetron: 77.8%; active metabolite M-1: 5.1%) [1]. The β-phase elimination half-life is approximately 5 hours [2], and population pharmacokinetic modeling indicates that clearance decreases approximately 3% per year of age starting at age 57 [3].

receptor occupancy active metabolite pharmacokinetics CYP1A2 CYP2D6

Ramosetron Application Scenarios


Delayed PONV Prevention in High-Risk Patients

For surgical populations with elevated PONV risk (Apfel score ≥3), ramosetron 0.3 mg IV provides quantifiably superior protection at 24-48 hours compared to ondansetron 4 mg [1]. The meta-analytic evidence demonstrates 43% relative risk reduction for late vomiting (RR 0.57) and 39% for next-day vomiting (RR 0.61) versus ondansetron [2]. This scenario is particularly relevant for institutions with extended postoperative observation protocols or ambulatory surgery centers where delayed PONV can lead to unplanned admissions.

IBS-D Treatment in Male Patients

Ramosetron 5 μg orally once daily is specifically approved for male IBS-D patients, achieving a 47% monthly responder rate compared to 27% with placebo (P < 0.001) [1]. Long-term efficacy has been demonstrated for up to 52 weeks with a favorable safety profile [2]. This represents a unique application scenario not addressable by other 5-HT3 antagonists such as ondansetron or granisetron, which lack regulatory approval for IBS-D.

PCA-Associated Nausea and Vomiting Prophylaxis

In patients receiving fentanyl-based IV PCA after major surgery, ramosetron 0.3 mg demonstrated superiority over ondansetron 8 mg in preventing vomiting (11% vs. 30% incidence) and reducing moderate-to-severe nausea (13% vs. 34% incidence) during the 6-24 hour postoperative period [1]. This scenario applies to orthopedic, spine, and abdominal surgical services where opioid PCA is standard practice.

PONV Prophylaxis in Elderly Surgical Patients

Population pharmacokinetic modeling has quantified that ramosetron clearance decreases approximately 3% per year of age starting at age 57, with typical clearance of 0.19 L/h in a 60-kg subject [1]. This quantified age-dependent clearance provides a dosing consideration framework for elderly surgical populations, though standard 0.3 mg dosing remains appropriate based on clinical trial data [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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